molecular formula C14H18FN5 B5153900 N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

カタログ番号 B5153900
分子量: 275.32 g/mol
InChIキー: KWBDGZKWWSOTIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as F-18 FEQA, is a novel PET imaging agent used for the diagnosis and monitoring of various diseases. PET imaging is a non-invasive diagnostic tool that provides high-resolution images of metabolic processes in the body. F-18 FEQA is a promising agent for PET imaging due to its high selectivity and affinity for specific targets in the body.

作用機序

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA binds to specific targets in the body, such as αvβ3 integrin and tau protein, which are overexpressed in various diseases. The binding of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA to these targets allows for the visualization and quantification of metabolic processes in the body using PET imaging.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has been shown to have minimal biochemical and physiological effects on the body. PET imaging with N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA is a non-invasive procedure that does not require the use of ionizing radiation or contrast agents.

実験室実験の利点と制限

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has several advantages for use in lab experiments, including its high selectivity and affinity for specific targets, its non-invasive nature, and its ability to provide high-resolution images of metabolic processes in the body. However, N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has some limitations, including its short half-life, which requires on-site synthesis and limits its use in multi-center trials.

将来の方向性

There are several future directions for the use of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA in PET imaging. One potential application is the use of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA in the diagnosis and monitoring of Alzheimer's disease, as it has been shown to bind to tau protein, which is a hallmark of the disease. Another potential application is the use of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA in the diagnosis and monitoring of cancer, as it has been shown to bind to αvβ3 integrin, which is overexpressed in various types of cancer. Additionally, further research is needed to optimize the synthesis and imaging protocols for N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA, as well as to investigate its potential use in other diseases and conditions.
In conclusion, N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA is a promising PET imaging agent with high selectivity and affinity for specific targets in the body. Its use in the diagnosis and monitoring of various diseases has been extensively studied in preclinical and clinical trials, and it has several advantages for use in lab experiments. Further research is needed to optimize its use and investigate its potential in other diseases and conditions.

合成法

The synthesis of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA involves the reaction of 3-fluoroaniline with a spirocyclic precursor, followed by a copper-catalyzed azide-alkyne cycloaddition reaction. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high yield of pure N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA.

科学的研究の応用

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has been extensively studied in preclinical and clinical trials for its potential use in the diagnosis and monitoring of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. PET imaging with N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has been shown to provide high sensitivity and specificity in detecting specific targets in the body, such as αvβ3 integrin and tau protein.

特性

IUPAC Name

4-N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5/c15-10-5-4-6-11(9-10)17-13-18-12(16)19-14(20-13)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBDGZKWWSOTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(NC(=N2)NC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。